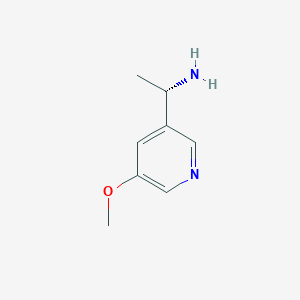

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine

Description

(S)-1-(5-Methoxypyridin-3-yl)ethan-1-amine is a chiral primary amine featuring a pyridine ring substituted with a methoxy group at the 5-position and an ethylamine side chain at the 3-position. Its stereochemistry at the chiral center (S-configuration) is critical for its interactions in asymmetric catalysis and drug design. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in pharmaceuticals targeting receptors or enzymes where chirality influences binding affinity and selectivity. Industrial applications often leverage asymmetric hydrogenation or reductive amination for its synthesis, ensuring high enantiomeric excess (ee) .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(1S)-1-(5-methoxypyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-3-8(11-2)5-10-4-7/h3-6H,9H2,1-2H3/t6-/m0/s1 |

InChI Key |

QOYFXTOTRSOBBT-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CN=C1)OC)N |

Canonical SMILES |

CC(C1=CC(=CN=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 5-methoxypyridine.

Substitution Reaction: The 5-methoxypyridine undergoes a substitution reaction with an appropriate chiral amine to introduce the ethanamine group.

Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

N-oxides: From oxidation reactions.

Amine Derivatives: From reduction reactions.

Substituted Pyridines: From substitution reactions.

Scientific Research Applications

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Pathways Involved: It may modulate various biochemical pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine become apparent when compared to analogs with variations in substituent type, position, or stereochemistry. Below is a detailed analysis of its closest analogs:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Substituent Effects on Bioactivity :

- The 5-methoxy group in the target compound enhances electron-donating properties, improving binding to receptors like CXCR4 compared to electron-withdrawing groups (e.g., 5-Br or 6-Cl). For instance, analogs with 3-CH₃ substituents (similar to 6-CH₃ in ) showed superior CXCR4 affinity in preclinical studies .

- Steric and Electronic Factors : The 5-methoxy group’s position minimizes steric hindrance compared to bulkier substituents (e.g., 2-naphthyl in ), facilitating interactions with hydrophobic pockets in target proteins.

Synthetic Efficiency :

- The target compound’s synthesis via dynamic asymmetric reductive amination (DARA) achieves >99% ee and conversion, outperforming traditional resolution methods used for 6-Cl and 5-Br analogs .

- In contrast, 5-Br and 6-Cl derivatives often require additional steps (e.g., diastereomeric salt resolution) to attain comparable enantiopurity, increasing production costs .

Physicochemical Properties: The logP of the target compound (estimated ~1.5) is lower than that of 5-Cl-4-CH₃ (logP 1.42 ), suggesting better aqueous solubility, which is advantageous for oral bioavailability. Hydrogen-bonding capacity (1 donor, 2 acceptors) is conserved across analogs, but the 5-OCH₃ group’s polarity may enhance membrane permeability relative to non-polar groups (e.g., 6-CH₃) .

Industrial Relevance :

- The target compound’s methoxy-pyridine scaffold is prioritized in drug discovery over phenyl or naphthyl analogs (e.g., (S)-NEA and (S)-PEA in ) due to its balanced pharmacokinetic profile and metabolic stability .

Biological Activity

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine, a compound featuring a pyridine ring with a methoxy group, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 178.23 g/mol

- Solubility : Highly soluble in water, enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. Preliminary studies suggest that the compound may function as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity and influencing pathways related to inflammation and cell proliferation.

1. Neuropharmacological Effects

Research indicates that this compound exhibits potential neuroprotective properties. It has been shown to influence pathways associated with neurodegenerative diseases, particularly by inhibiting enzymes linked to oxidative stress and inflammation.

2. Antiviral Activity

Recent studies have highlighted the compound's antiviral potential, particularly against SARS-CoV-2. Molecular docking studies revealed that it binds effectively to the active site of the viral 3CL protease, inhibiting its activity in a concentration-dependent manner . The IC values for related compounds in this class were reported to be within the range of 30–90 μM, indicating promising antiviral efficacy.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of methoxypyridine derivatives, this compound was found to reduce neuronal apoptosis in models of oxidative stress. The compound demonstrated a dose-dependent increase in cell viability when tested against neuronal cell lines exposed to neurotoxic agents.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 20 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Study 2: Antiviral Activity Against SARS-CoV-2

A study evaluated the antiviral properties of several methoxypyridine derivatives against SARS-CoV-2. This compound exhibited an IC value of approximately 42 μM, indicating a moderate level of activity against the virus.

| Compound | IC (μM) |

|---|---|

| This compound | 42 |

| Compound A | 34 |

| Compound B | 31 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.